molecular formula C18H16ClF3N2O3S B12617092 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B12617092
M. Wt: 432.8 g/mol
InChI Key: OFALWRIIGNKJAH-UHFFFAOYSA-N
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Description

2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a trifluoromethyl group, and a thiazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common approach is to start with the chlorination of a suitable benzamide precursor, followed by the introduction of the thiazinan ring through a cyclization reaction. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiazinan ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers or coatings.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
  • N-[3-(trifluoromethyl)phenyl]benzamide
  • 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Uniqueness

2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazinan ring contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C18H16ClF3N2O3S

Molecular Weight

432.8 g/mol

IUPAC Name

2-chloro-5-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C18H16ClF3N2O3S/c19-16-7-6-14(24-8-1-2-9-28(24,26)27)11-15(16)17(25)23-13-5-3-4-12(10-13)18(20,21)22/h3-7,10-11H,1-2,8-9H2,(H,23,25)

InChI Key

OFALWRIIGNKJAH-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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